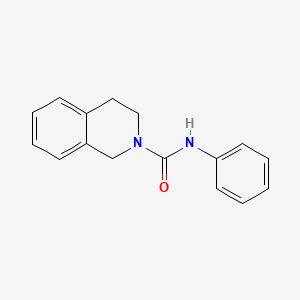

N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Vue d'ensemble

Description

N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a chemical compound with potential applications in various fields such as medicinal chemistry and organic synthesis. It is characterized by its unique structure, which includes an isoquinoline ring system fused with a phenyl group and a carboxamide functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves the following steps:

Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Carboxamide Group: The isoquinoline intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.

Phenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Applications De Recherche Scientifique

N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system targets.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential therapeutic effects.

Mécanisme D'action

The mechanism of action of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues, while the phenyl and isoquinoline rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide: Similar structure but with a thiocarboxamide group instead of a carboxamide group.

N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Activité Biologique

N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline class of compounds. Its structure is characterized by a phenyl group attached to a dihydroisoquinoline backbone with a carboxamide functional group. This structural configuration is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit enzymes involved in critical biochemical pathways, potentially modulating disease processes.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways that affect cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity : Studies have shown that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. For instance, certain analogs have been tested against colorectal cancer cell lines (Caco-2 and HCT-116), demonstrating significant antiproliferative effects.

These results suggest that modifications in the structure can enhance the activity against specific cancer types .

Compound IC50 (µM) Caco-2 IC50 (µM) HCT-116 16 37.4 8.9 18 50.9 3.3 19 17.0 5.3 21 18.9 4.9 -

Neuroprotective Effects : Some derivatives have been evaluated for their inhibitory activity against monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Alzheimer’s. Compounds showed IC50 values indicating effective inhibition of MAO-A and MAO-B.

Notably, these compounds did not exhibit cytotoxicity against L929 cells, indicating a favorable safety profile .

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) 2d 1.38 - 2i - 0.41 2p - -

Case Study 1: Anticancer Activity

A study evaluated the biological activity of various N-substituted isoquinoline derivatives against colorectal cancer cell lines. The findings revealed that specific substitutions on the isoquinoline ring significantly enhanced anticancer properties by targeting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: Neuroprotection

Another investigation focused on the synthesis of N-benzyl derivatives of isoquinoline carboxamides and their effects on neuroprotection in models of Alzheimer's disease. The study found that certain compounds exhibited significant inhibition of cholinesterase enzymes, suggesting potential as therapeutic agents for cognitive enhancement .

Propriétés

IUPAC Name |

N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16(17-15-8-2-1-3-9-15)18-11-10-13-6-4-5-7-14(13)12-18/h1-9H,10-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZWDJQFNRZMOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355598 | |

| Record name | ST009797 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83491-16-1 | |

| Record name | ST009797 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.